molecular formula C11H14BrN B11756944 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine

Cat. No.: B11756944
M. Wt: 240.14 g/mol
InChI Key: CZLUDAGRUWXZJJ-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is an organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropyl and ethanamine moieties contribute to the overall activity of the compound. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is unique due to the presence of both a cyclopropyl ring and a bromophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]ethanamine

InChI

InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2

InChI Key

CZLUDAGRUWXZJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C2=CC=C(C=C2)Br

Origin of Product

United States

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